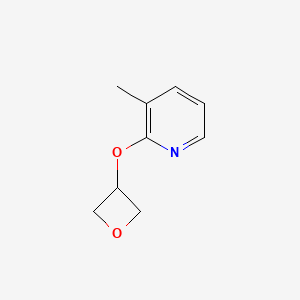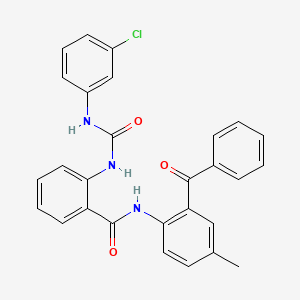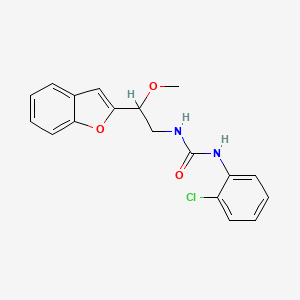
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(dimethylamino)benzamide, also known as Bafetinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic use in various diseases. Bafetinib belongs to the class of tyrosine kinase inhibitors that target the BCR-ABL fusion protein, which is responsible for the development of chronic myeloid leukemia (CML).
Scientific Research Applications
Electrophilic Cyclization in Organic Synthesis
Electrophilic cyclization is a pivotal reaction in organic synthesis, leading to the formation of complex molecules with potential applications in material science and drug development. The study by Valle, D., Donnelly, D., Holt, J. J., & Detty, M. (2005) demonstrates the efficiency of electrophilic cyclization reactions involving benzamide derivatives, resulting in the synthesis of xanthenes with potential applications in dye synthesis and photodynamic therapy Valle et al., 2005.
Gastrointestinal Prokinetic Activity
The modification of benzamide structures has led to the discovery of compounds with significant gastrointestinal prokinetic and antiemetic activities. This area of research, as explored by Sakaguchi, J., et al. (1992), highlights the potential of benzamide derivatives in developing new therapeutic agents for gastrointestinal disorders Sakaguchi et al., 1992.
Fluorescent Labeling Reagents for HPLC
The development of novel fluorescent labeling reagents is crucial for enhancing the sensitivity and specificity of high-performance liquid chromatography (HPLC) analyses. Research by Takadate, A., et al. (1989) on coumarin-carbonyl-oxazolones showcases the application of benzamide derivatives in creating efficient labeling reagents for the analysis of primary and secondary amines Takadate et al., 1989.
Herbicidal Applications
Investigations into the herbicidal activity of benzamide derivatives reveal their potential in agriculture. A study by Viste, K., Cirovetti, A. J., & Horrom, B. (1970) on dimethylpropynylbenzamides illustrates the application of these compounds in controlling unwanted vegetation in agricultural settings, highlighting their utility in forage legumes and certain crops Viste et al., 1970.
Synthesis of N-Methoxy-N-methylamides
The synthesis of N-methoxy-N-methylamides from carboxylic acids represents an important area of research in organic chemistry. The work by Kim, M., et al. (2003) discusses an efficient one-pot synthesis method, showcasing the relevance of benzamide derivatives in the synthesis of a wide range of organic compounds Kim et al., 2003.
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)14-8-6-7-13(11-14)18(22)20-12-17(23-3)15-9-4-5-10-16(15)19/h4-11,17H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELSGFCZBZPRIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2721245.png)

![3-(4-chloro-3-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2721251.png)




![N-(4-(2-oxo-2-(phenethylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2721259.png)



![4-benzyl-5'-phenyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2721263.png)
